Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

説明

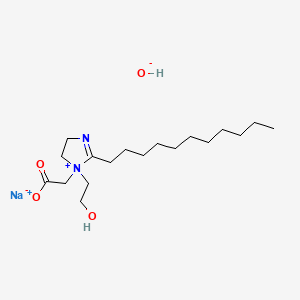

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. This compound is characterized by its unique structure, which includes a carboxymethyl group, a hydroxyethyl group, and an undecyl chain attached to the imidazolium ring. These structural features confer the compound with distinct physicochemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process:

-

Formation of the Imidazolium Core: : The initial step involves the synthesis of the imidazolium core. This can be achieved through the reaction of an appropriate alkyl halide (e.g., undecyl bromide) with imidazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

-

Introduction of the Carboxymethyl Group: : The next step involves the carboxymethylation of the imidazolium core. This is typically done by reacting the imidazolium intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to avoid decomposition of the intermediate.

-

Hydroxyethylation: : The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the carboxymethylated imidazolium intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can occur at the carboxymethyl group, converting it to an alcohol or aldehyde.

-

Substitution: : The imidazolium ring can participate in nucleophilic substitution reactions, where the halide or hydroxide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted imidazolium derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C18H35N2O3

- Molecular Weight : 327.5 g/mol

- CAS Number : 65799-08-8

- IUPAC Name : 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid

The compound features a unique imidazolium structure that contributes to its functionality as both a surfactant and a potential therapeutic agent.

Surfactant and Detergent Use

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is widely utilized as a surfactant in cleaning products. Its ability to reduce surface tension makes it effective in emulsifying oils and dispersing dirt, which is critical in both household and industrial cleaning applications .

Biomedical Applications

The compound has shown promise in various biomedical applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it suitable for use in antiseptics and disinfectants. Its cationic nature allows it to interact effectively with microbial cell membranes, leading to cell lysis .

- Drug Delivery Systems : The surfactant properties of this compound enable its use in drug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Research has demonstrated its effectiveness in encapsulating therapeutic agents within nanoparticles for targeted delivery .

Cosmetic Formulations

This compound is also employed in cosmetic products due to its emulsifying properties. It helps stabilize formulations containing oils and water, improving texture and application characteristics. Its skin-friendly profile makes it suitable for personal care products such as lotions and creams .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 0.5% w/v, highlighting its potential as an effective disinfectant in healthcare settings.

Case Study 2: Drug Delivery Applications

In a recent investigation into drug delivery systems, researchers utilized this compound to enhance the solubility of poorly water-soluble anti-cancer drugs. The study demonstrated that encapsulating these drugs within micelles formed by the surfactant significantly improved their bioavailability and therapeutic efficacy in vitro and in vivo .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Surfactant Use | Cleaning products, emulsification | Effective at reducing surface tension |

| Antimicrobial Activity | Disinfectants and antiseptics | Significant efficacy against common pathogens |

| Drug Delivery | Encapsulation of hydrophobic drugs | Improved solubility and bioavailability |

| Cosmetic Formulations | Stabilizing emulsions in personal care products | Enhanced texture and application properties |

作用機序

The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects is primarily through its ionic interactions and hydrogen bonding capabilities. The imidazolium ring can interact with various molecular targets through electrostatic interactions, while the hydroxyethyl and carboxymethyl groups can form hydrogen bonds with biomolecules. These interactions stabilize the target molecules and enhance their functional properties.

類似化合物との比較

Similar Compounds

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium acetate

- 1-Hexyl-3-methylimidazolium bromide

Uniqueness

Compared to these similar compounds, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is unique due to its combination of a long alkyl chain, a carboxymethyl group, and a hydroxyethyl group. This unique structure imparts enhanced solubility, biocompatibility, and the ability to form stable complexes with a wide range of molecules, making it more versatile in various applications.

生物活性

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide, with the CAS number 26837-33-2, is a compound that has garnered attention for its diverse biological activities. This article reviews its properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and cosmetics.

- Molecular Formula : C₁₈H₃₆N₂NaO₄

- Molecular Weight : 367.48 g/mol

- Solubility : Highly soluble in water

- Structure : Characterized by a hydrophilic imidazolium ring and a long undecyl chain that enhances its surfactant properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Research indicates that this compound has significant antibacterial and antifungal activity, making it suitable for use in personal care products and pharmaceuticals aimed at infection control.

- Surfactant Activity : Its amphiphilic nature allows it to function effectively as a surfactant, which can enhance the delivery of active ingredients in formulations.

- Skin Conditioning : The compound is noted for its moisturizing properties, making it beneficial in cosmetic formulations aimed at skin hydration and conditioning.

The biological activities of this compound can be attributed to its unique chemical structure:

- Cell Membrane Interaction : The hydrophobic tail facilitates insertion into lipid membranes, disrupting microbial cell integrity.

- Hydrophilic Head Group : The imidazolium cation interacts with negatively charged sites on bacterial membranes, enhancing antimicrobial efficacy.

- Hydration Properties : The hydroxyl groups contribute to moisture retention in skin formulations.

Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial effects of various imidazolium derivatives, including this compound. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

Cosmetic Applications

In cosmetic formulations, this compound has been shown to improve skin hydration significantly. A formulation study highlighted its ability to enhance skin barrier function while providing antimicrobial protection .

Comparative Table of Biological Activities

特性

IUPAC Name |

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJYXPWOUJYXJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014614 | |

| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26837-33-2 | |

| Record name | Sodium lauroamphoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, hydroxide, sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。